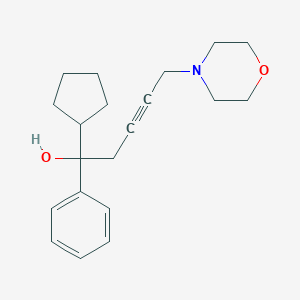
2-phenoxy-N-(quinolin-8-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-phenoxy-N-(quinolin-8-yl)acetamide is a compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound, in particular, has garnered interest due to its potential therapeutic properties and its role in various chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenoxy-N-(quinolin-8-yl)acetamide typically involves the reaction of quinoline derivatives with phenoxyacetic acid. One common method is the Friedländer synthesis, which involves the condensation of 2-aminobenzophenone with an aldehyde in the presence of an acid catalyst . Another method involves the use of transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product .
化学反应分析
Types of Reactions
2-phenoxy-N-(quinolin-8-yl)acetamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, various amine derivatives, and substituted quinoline compounds .
科学研究应用
2-phenoxy-N-(quinolin-8-yl)acetamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex quinoline derivatives.
Biology: This compound has shown potential as an antimicrobial and anticancer agent.
Medicine: It is being investigated for its potential therapeutic effects in treating various diseases, including malaria and bacterial infections.
Industry: It is used in the development of dyes, catalysts, and other industrial chemicals
作用机制
The mechanism of action of 2-phenoxy-N-(quinolin-8-yl)acetamide involves its interaction with specific molecular targets. In antimicrobial applications, it targets bacterial DNA gyrase and topoisomerase IV, leading to the inhibition of DNA replication and cell death . In anticancer applications, it may interfere with cell signaling pathways and induce apoptosis in cancer cells .
相似化合物的比较
Similar Compounds
2-phenoxy-N-(quinolin-8-yl)acetamide: Known for its antimicrobial and anticancer properties.
Quinoline: A parent compound with a wide range of biological activities.
Quinolone: A class of antibiotics that target bacterial DNA gyrase and topoisomerase IV.
Phenoxyacetic acid: A precursor in the synthesis of various phenoxy derivatives.
Uniqueness
This compound is unique due to its dual functionality, combining the properties of both quinoline and phenoxyacetic acid derivatives. This allows it to exhibit a broad spectrum of biological activities and makes it a valuable compound in medicinal chemistry .
属性
分子式 |
C17H14N2O2 |
|---|---|
分子量 |
278.3 g/mol |
IUPAC 名称 |
2-phenoxy-N-quinolin-8-ylacetamide |
InChI |
InChI=1S/C17H14N2O2/c20-16(12-21-14-8-2-1-3-9-14)19-15-10-4-6-13-7-5-11-18-17(13)15/h1-11H,12H2,(H,19,20) |
InChI 键 |
DBLVZPQILXYHIJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OCC(=O)NC2=CC=CC3=C2N=CC=C3 |
规范 SMILES |
C1=CC=C(C=C1)OCC(=O)NC2=CC=CC3=C2N=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-(4-chlorophenyl)-3-(3-isobutyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B245907.png)
![7-[(2-chlorophenoxy)methyl]-3-methyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B245921.png)
![7-[(3,4-dimethylphenoxy)methyl]-3-methyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B245922.png)
![3-methyl-7-[(2-methylphenoxy)methyl]-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B245923.png)
![3-(4-Methoxybenzyl)-6-(1-phenoxypropyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B245926.png)
![2-(4-chlorophenyl)-N-[2-(pyrrolidin-1-yl)ethyl]acetamide](/img/structure/B245936.png)


![(3Z)-3-(6-methyl-5,6-dihydro-2H-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-ylidene)naphthalen-2-one](/img/structure/B245943.png)
![1-[2-(2-Chlorophenoxy)ethyl]-3-phenylthiourea](/img/structure/B245945.png)
![N-(2-phenoxyethyl)dibenzo[b,d]furan-2-sulfonamide](/img/structure/B245946.png)
![9-[2-(4-hydroxyphenyl)-2-oxoethyl]-5-methoxy-3,3-dimethyl-2,3,4,9-tetrahydro-1H-xanthen-1-one](/img/structure/B245947.png)
![5-Methyl-5-nitro-1'-[(4-phenyl-1-piperazinyl)methyl]-1',2'-dihydrospiro([1,3]dioxane-2,3'-indole)-2'-one](/img/structure/B245948.png)
![N-[2-(2-Chlorophenoxy)ethyl]-3-(2-hydroxyphenyl)propanamide](/img/structure/B245950.png)
